15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione
CAS No.: 299962-37-1
Cat. No.: VC21390567
Molecular Formula: C15H14Br2N2O2S
Molecular Weight: 446.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299962-37-1 |
|---|---|
| Molecular Formula | C15H14Br2N2O2S |
| Molecular Weight | 446.2g/mol |
| IUPAC Name | 15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione |
| Standard InChI | InChI=1S/C15H14Br2N2O2S/c16-15(17)6-5-8-10-13(22-11(8)12(15)20)18-9-4-2-1-3-7-19(9)14(10)21/h1-7H2 |
| Standard InChI Key | KEFDKJYKLQDTQF-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)(Br)Br)C(=O)N2CC1 |
| Canonical SMILES | C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)(Br)Br)C(=O)N2CC1 |
Introduction
15,15-Dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione is a complex organic compound characterized by its unique tetracyclic structure, incorporating sulfur and nitrogen atoms within its rings. This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their potential biological activities.
Potential Applications and Research Findings
-
Biological Activities: Research into similar compounds suggests that such heterocycles can exhibit antimicrobial or anticancer activities based on their ability to interfere with cellular processes.
-
Characterization Techniques: Nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the identity and purity of the synthesized compound.
Research Challenges and Future Directions
-
Mechanism of Action: The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interference with cellular processes.
-
Optimization of Synthesis: Research continues into optimizing its synthesis and exploring its full range of applications across various scientific fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume